VU0409551, also known as JNJ-46778212, is orally bioavailable metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulators (PAMs). VU0409551 exhibits distinct stimulus bias and selectively potentiates mGlu5 coupling to Gαq-mediated signaling but not mGlu5 modulation of NMDAR currents or NMDAR-dependent synaptic plasticity in the rat hippocampus. On the basis of its robust in vitro potency and in vivo efficacy in multiple preclinical models of multiple domains of schizophrenia, coupled with a good DMPK profile and an acceptable therapeutic window, VU0409551/JNJ-46778212 was selected as a candidate for further development.
JNJ-46778212
CAS No.: 1363281-27-9
Cat. No.: VC0546954
Molecular Formula: C20H17FN2O3
Molecular Weight: 352.37
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363281-27-9 |
|---|---|
| Molecular Formula | C20H17FN2O3 |
| Molecular Weight | 352.37 |
| IUPAC Name | (4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone |
| Standard InChI | InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2 |
| Standard InChI Key | QUZLMKNNIUSREV-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
JNJ-46778212 is characterized by specific chemical and physical properties that define its behavior in biological systems and laboratory settings. The detailed chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C20H17FN2O3 |
| Molecular Weight | 352.36 g/mol |
| CAS Registry Number | 1363281-27-9 |
| Chemical Name | 6,7-Dihydro-2-(phenoxymethyl)oxazolo[5,4-c]pyridin-5(4H)-ylmethanone |
| IUPAC Name | 6,7-Dihydro-2-(phenoxymethyl)oxazolo[5,4-c]pyridin-5(4H)-ylmethanone |
| InChI Key | QUZLMKNNIUSREV-UHFFFAOYSA-N |
| SMILES | O=C(N1CCC2=C(OC(COC3=CC=CC=C3)=N2)C1)C4=CC=C(F)C=C4 |
| Physical Appearance | Yellow solid |
| Solubility in DMSO | ≥ 125 mg/mL (354.75 mM) |
| Purity | ≥98% (HPLC), 99.46% reported in some sources |
The structural characteristics of JNJ-46778212 include a central oxazolo[5,4-c]pyridine core with a phenoxymethyl substituent at position 2 and a 4-fluorophenyl moiety connected via a methanone linkage. This specific arrangement of functional groups contributes to its selective binding to the mGlu5 receptor allosteric site and its pharmacological activity .
Pharmacological Profile
Mechanism of Action
JNJ-46778212 functions as a positive allosteric modulator of the mGlu5 receptor, enhancing the receptor's response to endogenous glutamate without directly activating the receptor itself . The compound binds to an allosteric site on the receptor, distinct from the orthosteric glutamate binding site, causing conformational changes that increase the affinity of glutamate for its binding site and/or enhance signal transduction following glutamate binding .
The potency of JNJ-46778212 is characterized by an EC50 value of 260 nM, indicating the concentration at which it produces 50% of its maximal effect on mGlu5 receptor function . This relatively high potency contributes to its efficacy at pharmacologically relevant concentrations.
Selectivity and Receptor Interactions
JNJ-46778212 demonstrates high selectivity for the mGlu5 receptor subtype, making it a valuable tool for investigating the specific role of this receptor in various neurological processes . The compound's structure-activity relationship has been carefully optimized to enhance selectivity for mGlu5 over other metabotropic glutamate receptor subtypes and unrelated receptors .
Development History
Discovery and Early Development
JNJ-46778212 (VU 0409551) emerged from a medicinal chemistry program focused on developing potent and selective mGlu5 PAMs with improved properties compared to earlier generations of compounds . The development process involved structure-activity relationship (SAR) studies of a novel series of (2(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanones .
The compound was initially developed by researchers at Vanderbilt University, as indicated by the "VU" prefix in its alternative name (VU 0409551). Subsequently, Johnson & Johnson became involved in its development, leading to the "JNJ" designation in its primary name .
Preclinical Development
The selection of JNJ-46778212 (compound 17a in the original research) for further development was based on its robust in vitro potency and promising in vivo efficacy in multiple preclinical models relevant to schizophrenia . The compound demonstrated activity in models addressing multiple domains of schizophrenia, suggesting potential utility in treating various aspects of this complex disorder .
Additionally, JNJ-46778212 exhibited a favorable drug metabolism and pharmacokinetics (DMPK) profile and an acceptable therapeutic window, further supporting its candidacy for advanced development .
Current Research Status
| Storage Form | Temperature | Stability Period |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
The compound is classified as a "Combustible Solid" (Storage Class Code 11) and has been assigned a WGK (Water Hazard Class) rating of 3, indicating high hazard to waters . These properties should be considered when planning for safe storage, handling, and disposal of the compound in research settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume